The amide derivatives of 3-(1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl)propanoic acids have been synthesized and tested for their analgesic properties. These compounds have shown equipotent analgesic activity to aspirin in an acetic acid-induced writhing test, with some derivatives exhibiting significantly higher analgesic activity2. This suggests potential applications of these derivatives as pain-relieving agents.
A series of 1-phenyl-3-aryl-5-(4-(3-propanoloxy) phenyl)-1H-pyrazoles have been synthesized and evaluated for their antibacterial activity. These compounds have shown in vitro activity against both gram-negative and gram-positive bacterial strains, with their minimum inhibitory concentrations (MIC) being determined3. The antibacterial properties of these compounds highlight their potential use in the development of new antibacterial drugs.
The synthesis of multi-heterocyclic anti-bacterial drugs, specifically 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles, has been accompanied by molecular docking studies to predict their interaction with bacterial enzymes. Additionally, the pharmacokinetic properties of these compounds have been predicted, which is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles4. The molecular docking and ADME studies are essential for the rational design of new drugs based on pyrazole derivatives.
This compound is classified under organic compounds, specifically as a substituted pyrazole. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The specific structure of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid allows it to participate in various chemical reactions and biological interactions, making it of interest in medicinal chemistry and drug development .
The synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid can be achieved through several methods, primarily involving the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common approach involves:
Technical parameters such as temperature, solvent choice (e.g., ethanol), and reaction time significantly influence the yield and purity of the final product. For example, using iodine as a halogenating agent has been shown to enhance yields during the cyclization process .
The molecular structure of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid features:
The presence of these functional groups contributes to its chemical reactivity and biological activity. The geometry around the nitrogen atoms in the pyrazole ring affects the compound's ability to form hydrogen bonds, influencing its solubility and interaction with biological targets .
3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further study .
The mechanism of action for 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid primarily involves its interaction with biological targets such as enzymes or receptors:
Quantitative structure–activity relationship (QSAR) studies could provide insights into how structural modifications impact these activities .
The physical and chemical properties of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid include:
These properties are crucial for determining the compound's behavior in biological systems and during synthesis .
3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid has several scientific applications:
Research continues into optimizing its efficacy and exploring new therapeutic applications based on its unique chemical structure .
The systematic IUPAC name for this compound is 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid, reflecting its core structural features: a propanoic acid chain attached at the 4-position of a 1-phenyl-substituted pyrazole ring. The numerical locant "1H" specifies the prototropic tautomer where the proton resides on the nitrogen adjacent to the phenyl group. The parent heterocycle is classified as a 1-arylpyrazole, with the propanoic acid moiety acting as an alkanoic acid spacer. This naming convention follows priority rules where the pyrazole ring serves as the parent hydride, the phenyl group is designated as a substituent via N1, and the propanoic acid chain is attached at C4 [1] [2] [4].
The compound has the molecular formula C₁₂H₁₂N₂O₂, confirmed by high-resolution mass spectrometry and elemental analysis across multiple independent sources [1] [2] [4]. Its molecular weight is 216.24 g/mol. The formula satisfies the general unsaturation requirements for aromatic heterocycles:
Element | Atoms | Mass Contribution (g/mol) | Percentage |
---|---|---|---|
C | 12 | 144.13 | 66.66% |
H | 12 | 12.12 | 5.61% |
N | 2 | 28.02 | 12.96% |
O | 2 | 32.00 | 14.81% |
The carbon distribution includes:
Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, DMSO-d₆):¹H NMR and ¹³C NMR data provide definitive assignment of proton and carbon environments [2] [3] [4]:
Table 1: Key NMR Assignments
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 12.20 | bs | Carboxylic acid (COOH) |
¹H | 7.80–8.10 | m | Pyrazole C3-H/C5-H |
¹H | 7.30–7.50 | m | Phenyl ortho/meta protons |
¹H | 7.20 | m | Phenyl para proton |
¹H | 2.90 | t (J=7.5 Hz) | α-CH₂ (adjacent to COOH) |
¹H | 2.60 | t (J=7.5 Hz) | β-CH₂ (adjacent to pyrazole) |
¹³C | 174.50 | s | Carboxylic acid (C=O) |
¹³C | 140.20 | s | Pyrazole C4 |
¹³C | 139.50 | s | Phenyl C1 |
¹³C | 129.10–126.30 | m | Phenyl C2-C6 |
¹³C | 33.70 | t | α-CH₂ |
¹³C | 25.10 | t | β-CH₂ |
Infrared (IR) Spectroscopy:Key absorptions (KBr pellet, cm⁻¹) [2] [4]:
UV-Vis Spectroscopy:In methanol solution, absorption maxima occur at:
Single-crystal X-ray diffraction reveals that the molecule adopts a twisted conformation due to steric interactions between the phenyl ring and pyrazole-propanoic acid moiety. Key geometric parameters include [3] [6]:
Table 2: Bond Geometry from Crystallographic Analysis
Bond/Parameter | Value | Description |
---|---|---|
Bond Lengths (Å) | ||
N1–C2 (pyrazole) | 1.340 ± 0.01 | Pyrazole core bond |
C3–C4 (pyrazole) | 1.360 ± 0.01 | Pyrazole core bond |
C4–Cβ (propanoic chain) | 1.490 ± 0.02 | Alkyl linkage to heterocycle |
Cα–C(carbonyl) | 1.520 ± 0.02 | Propanoic acid chain |
C=O (carboxylic) | 1.210 ± 0.01 | Carboxylic acid carbonyl |
Bond Angles (°) | ||
C5–N1–C1(phenyl) | 118.5 ± 0.5 | Pyrazole N-substitution angle |
N2–C3–C4–Cβ | 125.0 ± 0.6 | Torsion of propanoic chain |
Dihedral Angles (°) | ||
Phenyl vs. Pyrazole planes | 38.5–42.0 | Twist minimizing steric clash |
Pyrazole vs. COOH plane | 85.0–88.0 | Near-perpendicular orientation |
The carboxylic acid group participates in intermolecular hydrogen bonding (O–H⋯O=C), forming centrosymmetric dimers in the solid state with O⋯O distances of ~2.65 Å. This dimerization stabilizes the crystal lattice and influences melting point and solubility [3] [6].
Modifications to the propanoic acid chain or pyrazole ring alter electronic properties, planarity, and bioactivity:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1